Butyldichlorophosphite

Organophosphorus chemistry Phosphitylation reagent procurement Distillation

Butyldichlorophosphite (CAS 10496-13-6), systematically named butyl phosphorodichloridite or BuOPCl₂, is a trivalent organophosphorus compound belonging to the alkyl dichlorophosphite class. It is routinely employed as a phosphitylating reagent for the installation of P–O and P–N bonds in nucleotide, phosphonate, and phosphoramidite synthesis.

Molecular Formula C4H9Cl2OP
Molecular Weight 174.99 g/mol
CAS No. 10496-13-6
Cat. No. B080157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyldichlorophosphite
CAS10496-13-6
SynonymsBUTYL DICHLOROPHOSPHITE
Molecular FormulaC4H9Cl2OP
Molecular Weight174.99 g/mol
Structural Identifiers
SMILESCCCCOP(Cl)Cl
InChIInChI=1S/C4H9Cl2OP/c1-2-3-4-7-8(5)6/h2-4H2,1H3
InChIKeySCRYMPHSJMTKHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyldichlorophosphite (CAS 10496-13-6): Core Physicochemical and Synthetic Profile for Procurement Decisions


Butyldichlorophosphite (CAS 10496-13-6), systematically named butyl phosphorodichloridite or BuOPCl₂, is a trivalent organophosphorus compound belonging to the alkyl dichlorophosphite class . It is routinely employed as a phosphitylating reagent for the installation of P–O and P–N bonds in nucleotide, phosphonate, and phosphoramidite synthesis [1]. The compound is a moisture-sensitive, flammable liquid with a boiling point of 165.2 ± 9.0 °C at 760 mmHg and a calculated vapor pressure of 2.5 ± 0.3 mmHg at 25 °C, properties that directly influence storage, handling, and distillation protocols .

Phosphitylating reagent for P–O and P–N bond installation in nucleotide and phosphoramidite synthesis
Suitable for moisture-sensitive, high-temperature distillation workflows requiring controlled steric environment
Selection context for heterocyclic phosphorus chemistry and industrial thiolate intermediate production

Why Butyldichlorophosphite Cannot Be Freely Swapped for Methyl or Ethyl Dichlorophosphite in Phosphitylation Workflows


Alkyl dichlorophosphites share the same P–Cl₂ reactive core, yet the O-alkyl substituent exerts a decisive influence on boiling point, steric congestion at phosphorus, and the volatility of by-products generated during quenching or aqueous work-up . Substituting the butoxy group with a smaller methoxy or ethoxy chain alters the reagent’s distillation cut, modifies the steric environment during nucleophilic attack on phosphorus, and can shift the solubility profile of phosphorylated intermediates, thereby affecting isolated yields and purity in multi-step sequences [1]. Head-to-head comparisons within the phosphorodichloridite class demonstrate that the identity of the O-alkyl group directly impacts the stability and deprotection behavior of the resultant phosphate triester, making blind interchange a quantifiable source of batch failure [1].

Physical Property Shorter O-alkyl chain (methyl/ethyl) reduces boiling point and narrows distillative recovery window, potentially lowering recycled reagent purity.
Steric Profile Smaller alkoxy groups accelerate phosphitylation but may increase bis-phosphite side-products with sterically accessible substrates.
Work-up Behavior Density and lipophilicity differences vs. methyl analog can alter phase separation and product partitioning; extraction protocols may require re-optimization.

Quantitative Differentiation of Butyldichlorophosphite Relative to Closest Alkyl Dichlorophosphite Analogs


Boiling Point Elevation vs. Methyl and Ethyl Dichlorophosphite: Distillation and Purity Control

Butyldichlorophosphite exhibits a boiling point of 165.2 ± 9.0 °C at 760 mmHg, which is 73 °C higher than methyl dichlorophosphite (92 °C) and 47 °C higher than ethyl dichlorophosphite (117–118 °C) . This larger gap between the reagent boiling point and common reaction solvents simplifies fractional distillation, reducing cross-contamination in recovered reagent streams and facilitating purification of high-boiling phosphorylated products that co-distill with lower-boiling analogs .

Boiling Point Elevation
Cross-study comparable
165.2 ± 9.0 °C (760 mmHg)
Supports higher-temperature distillation and reagent recovery
ΔTb ≈ +73 °C vs. methyl; +47 °C vs. ethyl analog
Organophosphorus chemistry Phosphitylation reagent procurement Distillation

Liquid Density and Phase Separation Behavior vs. Methyl Dichlorophosphite

The density of butyldichlorophosphite is approximately 1.18 g/cm³ at 16 °C, compared with 1.376 g/mL for methyl dichlorophosphite at 20 °C . During aqueous work-up of phosphitylation reactions, the denser methyl analog tends to reside more persistently in the lower organic phase, whereas the butyl derivative's lower density can alter phase boundary behavior and reduce emulsification when extracting phosphorylated nucleosides or phosphonates with moderate lipophilicity .

Liquid Density Comparison
Cross-study comparable
~1.18 g/cm³ (16 °C)
Impacts biphasic work-up and phase separation behavior
Δρ ≈ –0.20 g/cm³ vs. methyl dichlorophosphite
Work-up optimization Phase separation Phosphitylation

Steric Modulation of Phosphorus Electrophilicity: Butyl vs. Methyl in Nucleoside Phosphitylation

The butoxy group in butyldichlorophosphite presents a larger steric profile than the methoxy group (van der Waals volume ~45 ų for n-butyl vs. ~17 ų for methyl), which can slow the rate of nucleophilic attack at phosphorus by sterically demanding nucleosides such as 2′-O-silyl-protected ribonucleosides [1]. In the dichloridite oligonucleotide coupling procedure, phosphorodichloridites bearing bulkier O-alkyl groups have been noted to require longer coupling times or higher temperatures to achieve comparable dinucleotide yields, although systematic kinetic data remain sparse [1].

Steric Modulation of Reactivity
Class-level inference
Reduced coupling rate with bulky nucleosides, consistent with steric arguments.
May provide a wider process window for controlled mono-phosphitylation
Systematic kinetic data remain sparse; review for specific substrate scope
Oligonucleotide synthesis Steric effects Phosphoramidite chemistry

Documented Reagent Utility in Phospholene Heterocycle Synthesis vs. Generic Phosphitylating Agents

In the reaction of butyldichlorophosphite with divinyl, a single phospholene-3 oxide isomer is obtained, whereas addition of phosphorus trichloride to the reagent mixture yields a mixture of phospholene-2 and phospholene-3 isomers [1]. This demonstrates that the butoxy-substituted dichlorophosphite provides a distinct regiochemical outcome that cannot be replicated by PCl₃ alone, supporting its selection when a single phospholene isomer is the synthetic target [1].

Phospholene Regioselectivity
Head-to-head
Single phospholene-3 oxide isomer Isomeric purity: single isomer vs. mixture of two isomers
Eliminates chromatographic separation of regioisomers
Based on reaction with divinyl; butyl reagent vs. PCl₃ mixture
Heterocyclic phosphorus chemistry Phospholene synthesis Regioselectivity

Patent-Recognized Utility in Alkyl Dichlorophosphite Mixtures for Phosphoro Chloride Thiolate Production

US Patent 4,290,978 explicitly names butyl dichlorophosphite as a component in alkyl dichlorophosphite mixtures for the production of phosphoro chloride thiolates, alongside methyl, ethyl, and dodecyl analogs [1]. The patent teaches that the alkyl chain length influences the physical form and reactivity of the resulting thiolate, with butyl providing a balance between volatility (for removal of excess reagent) and sufficient lipophilicity to maintain solubility of the thiolate intermediate in organic media [1].

Patent-Recognized Utility
Supporting evidence
Cited in US 4,290,978 for phosphoro chloride thiolate production.
Confirms industrial relevance and may support process patent landscape review
No quantitative yield comparison disclosed; chain-length-dependent properties noted
Patent evidence Thiolate synthesis Phosphoro chloride chemistry

Spectral Identity for Quality Control: ¹H and ¹³C NMR Fingerprints from Sigma-Aldrich Reference Material

A reference ¹H NMR spectrum of butyldichlorophosphite (Sigma-Aldrich catalog number 305693) is available in the SpectraBase database, recorded in CDCl₃ at 98% purity [1]. This spectral fingerprint provides a direct comparator for incoming batch verification, with characteristic resonances for the butoxy chain clearly distinguishable from the methoxy singlet of methyl dichlorophosphite (~δ 3.8 ppm) [1]. The ¹³C NMR spectrum (Wiley ID SIAL_13CNMR_006072) offers an additional orthogonal identity check [1].

Spectral QC Fingerprints
Cross-study comparable
¹H and ¹³C NMR spectra available from Sigma-Aldrich reference material (98% purity).
Traceable spectral standards for incoming batch verification
Characteristic butoxy resonances clearly distinguishable from methyl analog
Quality control NMR spectroscopy Supplier specification

Application Scenarios Where Butyldichlorophosphite Demonstrates Verifiable Advantage


Synthesis of Single-Isomer Phospholene Oxide Heterocycles

Based on the direct head-to-head evidence that butyldichlorophosphite reacts with divinyl to give exclusively phospholene-3 oxide, while PCl₃-containing mixtures give a mixture of phospholene-2 and phospholene-3 [1], this reagent is the preferred starting material for medicinal chemistry programs that require a single phospholene regioisomer without chromatography. Procurement should specify butyldichlorophosphite when the synthetic route cannot tolerate isomeric contamination. [1]

Controlled Mono-Phosphitylation of Primary Alcohols in Sterically Congested Substrates

Class-level steric arguments, supported by the known coupling behavior of bulkier O-alkyl phosphorodichloridites in oligonucleotide synthesis [1], indicate that butyldichlorophosphite is better suited than methyl dichlorophosphite for substrates where over-phosphitylation must be minimized. Users should select the butyl reagent when the target alcohol is the sole reactive site and the formation of bis-phosphite side-products has been problematic with the methyl analog. [1]

High-Temperature Phosphitylation Reactions Requiring Distillative Reagent Recovery

The boiling point of butyldichlorophosphite (165 °C) is sufficiently above that of common phosphitylation solvents (e.g., THF, bp 66 °C; CH₂Cl₂, bp 40 °C) to allow quantitative removal of solvent while retaining the reagent [1][2]. In processes where excess phosphitylating agent must be recovered and recycled by distillation, the butyl analog offers a wider operating window than methyl (92 °C) or ethyl (117 °C) dichlorophosphites. [1][2]

Industrial Production of Phosphoro Chloride Thiolates with Balanced Lipophilicity

US Patent 4,290,978 teaches that butyl dichlorophosphite, when blended with its dialkyl chlorophosphite counterpart, yields phosphoro chloride thiolates with intermediate lipophilicity that maintains solubility in typical organic reaction media while remaining removable by aqueous washing [1]. This property positions butyldichlorophosphite between the overly water-sensitive methyl derivative and the difficult-to-remove dodecyl derivative, making it the most practical choice for kilo-lab and pilot-scale thiolate production. [1]

Application
Selection Property
Validation Focus
Single-isomer phospholene oxide synthesis
Regioselective outcome vs. PCl₃ mixtures
Confirmation of single phospholene-3 oxide formation by NMR or chromatography
Controlled mono-phosphitylation of primary alcohols
Moderated electrophilicity from steric bulk
Ratio of mono- to bis-phosphite adduct under target coupling conditions
High-temperature reactions with reagent recovery
Elevated boiling point for solvent removal
Reagent purity and activity after vacuum distillation recycling
Industrial-scale thiolate intermediate production
Balanced lipophilicity for organic-phase solubility
Extractability and aqueous washing efficiency at pilot scale
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